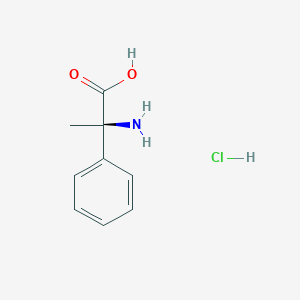
1-(tert-ブトキシカルボニル)-2-フェニルピペリジン-3-カルボン酸
説明
1-(tert-Butoxycarbonyl)-2-phenylpiperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C17H23NO4 and its molecular weight is 305.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(tert-Butoxycarbonyl)-2-phenylpiperidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(tert-Butoxycarbonyl)-2-phenylpiperidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ペプチド合成におけるアミンの保護
tert-ブトキシカルボニル(Boc)基は、特にペプチド合成において、アミンの保護基として広く使用されています。 Boc基は、水性条件下で、水酸化ナトリウムなどの塩基の存在下で、ジ-tert-ブチルジカルボネートを用いてアミンに加えることができます 。これは、他の官能基に影響を与えることなく、選択的な脱保護が必要なペプチド合成において重要です。
複雑な分子の有機合成
有機合成において、Boc基は、複雑な分子を形成する反応シーケンス中にアミンを保護するために使用されます。 保護により、最終的な脱保護ステップまでアミン官能基をそのままにして、他の官能基を選択的に反応させることができます 。
医薬品化学と創薬
Boc保護されたアミンは、医薬品化学において重要な中間体です。それらは、さまざまな薬理学的に活性な化合物を生成するために使用されます。 Boc基は、薬物分子の合成中にアミン基が早期に反応しないようにします 。
材料科学への応用
材料科学において、Boc保護されたアミンは、材料の表面特性を修飾するために使用できます。 例えば、それらは、表面の疎水性を変更したり、生体分子のための特定の結合部位を導入したりするために、ポリマーにグラフトすることができます 。
生体接合技術
生体接合技術は、しばしば、Boc保護されたアミンを使用して、タンパク質、ペプチド、またはオリゴヌクレオチドを、薬物、蛍光タグ、またはポリマーなどの他の分子に結合します。 Boc基は、接合ステップを実行する準備ができるまで、アミンを保護するための安定な手段を提供します 。
ナノテクノロジー
ナノテクノロジーにおいて、Boc保護された化合物は、特定の機能を持つナノスケール構造を合成するために使用されます。 保護されたアミンは、薬物送達と診断に適用できるデンドリマーまたはナノ粒子を構築するために使用できます 。
農薬化学
Boc保護されたアミンは、農薬の合成にも使用されます。 それらは、害虫や病気から作物を保護するのに役立つ農薬や除草剤として作用する化合物を生成する中間体として役立ちます 。
環境科学
環境科学において、Boc保護されたアミンは、汚染物質や毒素を検出する化学センサーの合成に関与することができます。 これらのセンサーは、環境の健康と安全を監視するために使用できます 。
特性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-7-10-13(15(19)20)14(18)12-8-5-4-6-9-12/h4-6,8-9,13-14H,7,10-11H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQZQOCBEQAYBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679993 | |
| Record name | 1-(tert-Butoxycarbonyl)-2-phenylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885275-18-3 | |
| Record name | 1-(1,1-Dimethylethyl) 2-phenyl-1,3-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885275-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(tert-Butoxycarbonyl)-2-phenylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-N-methylglycine](/img/structure/B1524269.png)












